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Abstract
2C-iP (2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine), also known as Jelena, is a

psychedelic compound belonging to the 2C family of phenethylamines.[1][2][3] As a structural

analog of the potent and long-acting 2C-P, 2C-iP is of significant interest to the scientific

community for its potential psychoactive effects, which are presumed to be mediated primarily

through interaction with the serotonin 5-HT₂ receptor family.[1][4] This document provides a

comprehensive technical overview of the chemical structure, physicochemical properties, and

pharmacology of 2C-iP, based on available data for the compound and its close structural

analogs. Detailed experimental protocols for synthesis and analysis are presented, alongside

visualizations of its primary signaling pathway and analytical workflow to support further

research and drug development efforts.

Chemical Identity and Physicochemical Properties
2C-iP is a substituted phenethylamine characterized by two methoxy groups at the 2 and 5

positions of the phenyl ring and an isopropyl group at the 4 position. This substitution pattern is

a hallmark of the 2C family of compounds, which are known for their hallucinogenic effects.[5]
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Property Data Reference

IUPAC Name

2-(4-isopropyl-2,5-

dimethoxyphenyl)ethan-1-

amine

[1][2][6]

Synonyms 2C-iP, Jelena [1][2][3]

CAS Number 1498978-47-4 [1][2][6]

Molecular Formula C₁₃H₂₁NO₂ [1][6][7]

Molecular Weight 223.316 g/mol [1][8]

SMILES
COC1=C(CCN)C=C(OC)C(C(

C)C)=C1
[6]

InChI

InChI=1S/C13H21NO2/c1-

9(2)11-8-12(15-3)10(5-6-14)7-

13(11)16-4/h7-9H,5-6,14H2,1-

4H3

[1][6]

Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of 2C-iP, primarily

available for its hydrochloride salt form.

Property Data Reference

Appearance Crystalline Solid, Powder [2]

Purity ≥98% - 99.0% [2][6]

UV λmax 226, 291 nm [6]

Solubility (HCl salt)

DMF: 5 mg/mLDMSO: 10-14

mg/mLEthanol: 10-14

mg/mLPBS (pH 7.2): 10

mg/mL

[2][6]

Storage Stability ≥ 2 years at -20°C [2]
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Pharmacology
While the physiological and toxicological properties of 2C-iP have not been extensively

investigated, its pharmacology can be inferred from the well-characterized effects of the 2C

family of compounds.[2][6]

Mechanism of Action
The psychedelic effects of 2C compounds are primarily mediated by their action as agonists at

serotonin 5-HT₂ receptors, with the 5-HT₂ₐ subtype being the principal target.[4][5][9][10]

Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled G-protein coupled receptor (GPCR),

initiates a downstream signaling cascade involving phospholipase C (PLC). Unlike many other

phenethylamines, 2C compounds are generally inactive as monoamine releasing agents or

reuptake inhibitors.[4]

Signaling Pathway
Activation of the 5-HT₂ₐ receptor by an agonist like 2C-iP leads to the activation of the Gq

alpha subunit. This, in turn, stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the

endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. DAG

remains in the plasma membrane where it, along with the increased intracellular Ca²⁺,

activates Protein Kinase C (PKC). This cascade ultimately leads to various downstream cellular

responses that are believed to underlie the compound's psychoactive effects.
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Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.

Metabolism
Specific metabolic studies on 2C-iP are not available in the current literature. However, studies

on related 2C compounds such as 2C-B and 2C-E indicate that metabolism primarily proceeds

through two main pathways: oxidative deamination and O-demethylation.[4][11][12][13][14]

These reactions are mediated by monoamine oxidase (MAO-A and MAO-B) and cytochrome

P450 (CYP450) enzymes.[9] The resulting metabolites may then undergo further conjugation

before excretion.[14]

Experimental Protocols
Representative Synthesis Protocol (Adapted from 2C-P)
A specific, peer-reviewed synthesis protocol for 2C-iP is not publicly available. However, its

synthesis would closely follow the procedures developed by Alexander Shulgin for its structural

analog, 2C-P (2,5-dimethoxy-4-propylphenethylamine), as detailed in the book PiHKAL.[6] The

key difference would be the use of an isopropyl precursor instead of a propyl precursor during

the Friedel-Crafts acylation step. The following is an adapted, representative multi-step

synthesis.
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Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

To a stirred solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane),

add anhydrous aluminum chloride.

Slowly add isobutyryl chloride to the suspension. The reaction introduces the isopropyl

ketone group onto the aromatic ring.

After stirring, quench the reaction by pouring it into ice water.

Separate the organic layer, wash with aqueous NaOH, and remove the solvent under

vacuum.

Distill the residue to yield 2,5-dimethoxy-4-isopropylacetophenone.

Step 2: Henry Reaction (Nitrostyrene Formation)

Dissolve the 2,5-dimethoxy-4-isopropylbenzaldehyde (obtained from the ketone via various

methods) in nitromethane.

Add a catalyst, such as anhydrous ammonium acetate, and heat the mixture (e.g., on a

steam bath).

Remove the excess nitromethane under vacuum to yield the crude 1-(2,5-dimethoxy-4-

isopropylphenyl)-2-nitropropene.

Step 3: Reduction of the Nitrostyrene

Under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium

aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).

Slowly add a solution of the nitrostyrene from Step 2 to the LAH suspension.

Reflux the mixture to ensure complete reduction of the nitro group to an amine.

After cooling, carefully quench the excess LAH with a suitable solvent (e.g., isopropanol),

followed by aqueous NaOH to precipitate inorganic salts.
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Filter the mixture and wash the filter cake with THF.

Combine the filtrates, remove the solvent under vacuum, and perform an acid-base

extraction to isolate the amine product.

Distill the final oil under vacuum to yield pure 2C-iP freebase. The hydrochloride salt can be

prepared by dissolving the freebase in a solvent like isopropanol and neutralizing with

concentrated HCl.[6]

Analytical Protocol: LC-MS/MS for Phenethylamine
Identification
This protocol provides a general framework for the sensitive and selective identification and

quantification of 2C-iP in biological matrices (e.g., urine, plasma) using Liquid Chromatography

with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (e.g., Urine using "Dilute-and-Shoot")[5][15]

Centrifuge the urine sample (e.g., at 3000 x g for 5 minutes) to pellet any solid debris.

Collect the supernatant.

Take an aliquot of the supernatant (e.g., 20 µL) and add an equal volume of an internal

standard (IS) working solution (e.g., a deuterated analog at 500 ng/mL).

Dilute the mixture with a suitable solvent (e.g., to 1 mL with 50% methanol in water).

Vortex the sample and filter through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions[15]

Column: Phenyl-Hexyl column (e.g., 10 cm × 2.1 mm i.d., 1.7 µm particle size).

Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.

Mobile Phase B: 0.1% formic acid in methanol.

Flow Rate: 0.3 mL/min.
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Gradient: Implement a suitable gradient elution program to separate the analyte from matrix

components (e.g., a linear gradient from 5% to 100% B over several minutes).

Injection Volume: 3 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions[15]

Ion Source: Electrospray Ionization (ESI) in positive mode.

Ion Spray Voltage: ~5.5 kV.

Temperature: ~550 °C.

Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Determine the specific precursor ion (Q1) corresponding to the protonated

molecular ion [M+H]⁺ of 2C-iP (m/z 224.2) and select at least two characteristic product ions

(Q3) for unambiguous identification and quantification.
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Caption: General workflow for LC-MS/MS analysis of 2C-iP.
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Conclusion
2C-iP is a synthetic phenethylamine with a chemical structure and pharmacological profile that

strongly suggests psychoactive properties mediated by the serotonin 5-HT₂ₐ receptor. While

specific experimental data on 2C-iP remains limited, a robust understanding of its

characteristics can be derived from the extensive research conducted on the 2C family of

compounds. The information and protocols provided in this guide serve as a foundational

resource for researchers in pharmacology, toxicology, and medicinal chemistry to design and

execute further studies, ultimately contributing to a more complete understanding of this

compound's mechanism of action, metabolic fate, and potential therapeutic or toxicological

implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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